TRPA1 Potency and Selectivity
A-967079 demonstrates an IC₅₀ of 67 nM at the human TRPA1 receptor and 289 nM at the rat TRPA1 receptor . Critically, it displays 1000-fold selectivity for TRPA1 over other TRP channels, including TRPV1, TRPV2, TRPV3, TRPV4, TRPM8, and TRPC5, and exhibits minimal or no activity against 75 additional ion channels, enzymes, and GPCRs . In contrast, the earlier generation TRPA1 antagonist HC-030031 exhibits an IC₅₀ of approximately 4.5–7.5 μM at human TRPA1, representing a 67- to 112-fold lower potency, and its broader selectivity profile is less comprehensively characterized [1]. The selectivity ratio of A-967079 (>1000-fold) exceeds that of many commonly used TRP channel antagonists.
1000-fold selectivity over TRP channels
| Evidence Dimension | TRPA1 Antagonist Potency and Selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 67 nM (human TRPA1); 289 nM (rat TRPA1); 1000-fold selectivity over other TRP channels; >150-fold over 75 other targets |
| Comparator Or Baseline | HC-030031: IC₅₀ ≈ 4.5–7.5 μM (human TRPA1); selectivity profile less extensively characterized |
| Quantified Difference | A-967079 is approximately 67- to 112-fold more potent than HC-030031 at human TRPA1; 1000-fold TRPA1 selectivity vs. comparator selectivity not fully defined |
| Conditions | Human and rat TRPA1 expressed in HEK-293 cells; fluorometric imaging plate reader (FLIPR) calcium influx assays |
Why This Matters
Higher potency enables lower working concentrations, reducing solvent-related artifacts and off-target effects, while the comprehensively documented selectivity profile minimizes confounding variables in pathway-specific studies.
- [1] Eid SR, et al. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Mol Pain. 2008;4:48. doi:10.1186/1744-8069-4-48. View Source
